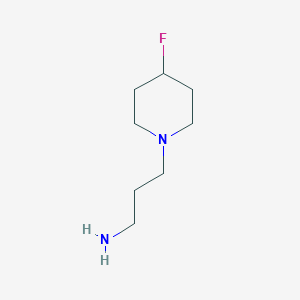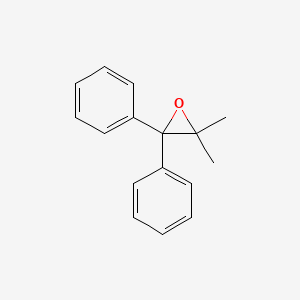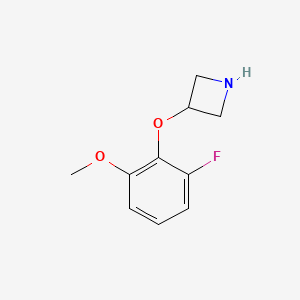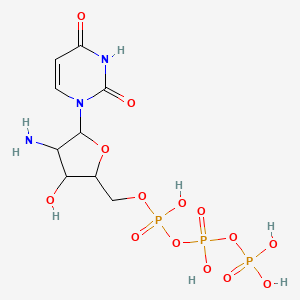
3-(4-Fluoropiperidin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoropiperidin-1-yl)propan-1-amine is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorine atom attached to the piperidine ring, which significantly influences its chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoropiperidin-1-yl)propan-1-amine typically involves the reaction of 4-fluoropiperidine with a suitable alkylating agent. One common method is the reductive amination of 4-fluoropiperidine with 3-chloropropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoropiperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .
Scientific Research Applications
3-(4-Fluoropiperidin-1-yl)propan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Fluoropiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the piperidine ring enhances its binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloropiperidin-1-yl)propan-1-amine
- 3-(4-Methylpiperidin-1-yl)propan-1-amine
- 3-(4-Hydroxypiperidin-1-yl)propan-1-amine
Uniqueness
3-(4-Fluoropiperidin-1-yl)propan-1-amine is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C8H17FN2 |
|---|---|
Molecular Weight |
160.23 g/mol |
IUPAC Name |
3-(4-fluoropiperidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C8H17FN2/c9-8-2-6-11(7-3-8)5-1-4-10/h8H,1-7,10H2 |
InChI Key |
NQVJFFPYFXTMDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1F)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12080983.png)











![O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine](/img/structure/B12081058.png)

